molecular formula C₂₀H₂₆O₁₂ B1144816 Furaneol β-D-glucopyranoside Tetraacetate CAS No. 121063-57-8

Furaneol β-D-glucopyranoside Tetraacetate

Cat. No. B1144816
CAS RN: 121063-57-8
M. Wt: 458.41
InChI Key:
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Description

Furaneol β-D-glucopyranoside Tetraacetate is a chemical compound with the molecular formula C20H26O12 . It is a high-quality reference standard .


Synthesis Analysis

The synthesis of Furaneol β-D-glucopyranoside Tetraacetate involves several steps. An ETHYLENE RESPONSE FACTOR-MYB Transcription Complex regulates Furaneol Biosynthesis by activating QUINONE OXIDOREDUCTASE Expression in Strawberry . A glucosyltransferase gene from Muscat Bailey A (UGT85K14), which is responsible for the glucosylation of furaneol was identified .


Molecular Structure Analysis

The molecular structure of Furaneol β-D-glucopyranoside Tetraacetate is characterized by a 2,5-dimethyl-3 (2H)-furanone structure . The molecular weight is 458.41 .


Chemical Reactions Analysis

Furaneol β-D-glucopyranoside Tetraacetate undergoes several chemical reactions. In strawberry, furaneol is metabolized into a methyl derivative, a glucosylated derivative (furaneol β-d-glucopyranoside), and a malonylated derivative . The formation pathways include the Maillard reaction and chemical hydrolysis of bound furaneol during grape juice concentration; enzymatic release and/or chemical acidic hydrolysis of furaneol glucosides, and biosynthesis from Maillard products and d-fructose-1,6-diphosphate during fermentation .

Mechanism of Action

The mechanism of action of Furaneol β-D-glucopyranoside Tetraacetate involves the hydrolysis of glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides .

Future Directions

The future directions for research on Furaneol β-D-glucopyranoside Tetraacetate could involve further investigation into its formation during the winemaking process , as well as its role in the aroma of various fruits .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Furaneol β-D-glucopyranoside Tetraacetate involves the protection of the hydroxyl groups on the furaneol and glucose moieties, followed by glycosylation and acetylation reactions.", "Starting Materials": [ "Furaneol", "Glucose", "Acetic anhydride", "Pyridine", "Methanol", "Sodium acetate", "Methanesulfonic acid", "Dimethylformamide", "Triethylamine", "Methanol" ], "Reaction": [ "Protection of furaneol hydroxyl groups with acetic anhydride and pyridine", "Protection of glucose hydroxyl groups with methanesulfonic acid and dimethylformamide", "Glycosylation of protected furaneol with protected glucose using sodium acetate and methanol", "Deprotection of glucose and furaneol hydroxyl groups with triethylamine and methanol", "Acetylation of the resulting compound with acetic anhydride and pyridine to obtain Furaneol β-D-glucopyranoside Tetraacetate" ] }

CAS RN

121063-57-8

Product Name

Furaneol β-D-glucopyranoside Tetraacetate

Molecular Formula

C₂₀H₂₆O₁₂

Molecular Weight

458.41

synonyms

2,5-Dimethyl-4-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-3(2H)-furanone

Origin of Product

United States

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